![molecular formula C8H8BrN3 B2463699 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine CAS No. 1341034-59-0](/img/structure/B2463699.png)

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

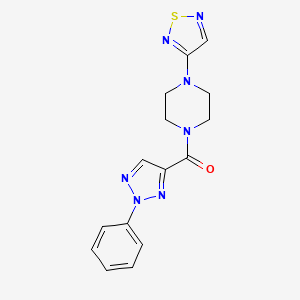

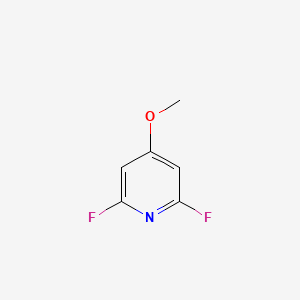

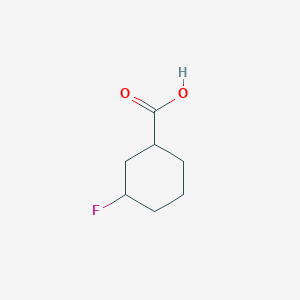

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is a chemical compound with the molecular formula C7H6BrN3 . It is a derivative of imidazo[1,2-a]pyrazine, which is a class of valuable heterocyclic scaffolds in organic synthesis and drug development .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for this compound is not found in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringBrC1=CN2C(C(C)=C1)=NC=C2 . The InChI code for this compound is 1S/C7H6BrN3/c1-5-3-11-4-6(8)9-2-7(11)10-5/h2-4H,1H3 .

科学的研究の応用

Heterocyclic Chemistry and Phleomycin Amplification

6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine is involved in the synthesis of heterocyclic compounds. A study by Barlin and Ireland (1984) explored its use in preparing 1H-imidazo[4,5-b]pyrazines, which demonstrated slight activity as amplifiers of the antibiotic phleomycin (Barlin & Ireland, 1984).

Pharmacological Applications

In pharmacological research, derivatives of this compound have been synthesized for their potential as bronchodilators. Bonnet et al. (1992) identified 6-Bromo-8-(methylamino)imidazo[1,2-alpha]-pyrazine-3-carbonitrile as a potent compound in this category, showing significant bronchodilatory effects without central nervous system stimulatory effects (Bonnet et al., 1992).

Cardiovascular and Respiratory Effects

Research by Sablayrolles et al. (1984) found that 5-bromoimidazo[1,2-alpha]pyrazine, a related compound, displayed positive chronotropic and inotropic properties in cardiac tissues and showed potential as a bronchodilator (Sablayrolles et al., 1984).

Anticancer Research

Kayagil and Demirayak (2011) synthesized 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives and evaluated their anticancer activities, highlighting the potential of this chemical structure in cancer treatment (Kayagil & Demirayak, 2011).

Solar Energy and Material Science

In the field of material science, particularly solar energy, derivatives of this compound have been utilized. Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for use in photovoltaic devices, demonstrating the versatility of this compound in developing renewable energy technologies (Zhou et al., 2010).

Apoptotic Effects in Cancer Research

The apoptotic effects of imidazo[1,2-a]pyrazine derivatives, including those similar to this compound, were studied by Zurbonsen et al. (1997). These compounds induced apoptosis in the human Dami cell line, indicating their potential use in cancer therapy (Zurbonsen et al., 1997).

Green Chemistry and Sustainable Practices

Rao et al. (2018) developed a catalyst-free synthesis method for imidazo[1,2-a]pyrazines, including derivatives of this compound, underlining the importance of green chemistry in the sustainable development of pharmaceuticals and materials (Rao et al., 2018).

将来の方向性

作用機序

Target of Action

Compounds with similar imidazo[1,2-a]pyridine cores have been found to have a wide range of applications in medicinal chemistry . They are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Compounds with similar imidazo[1,2-a]pyridine cores have been known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

特性

IUPAC Name |

6-bromo-2,3-dimethylimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-5-6(2)12-4-7(9)10-3-8(12)11-5/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKWGWBYZKBJLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(N=CC2=N1)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-(morpholin-4-yl)benzamide](/img/structure/B2463620.png)

![1-Fluorosulfonyloxy-4-[2-(2-hydroxyethylamino)-2-oxoethyl]benzene](/img/structure/B2463622.png)

![N-[(5-bromothiophen-2-yl)methyl]prop-2-en-1-amine](/img/structure/B2463627.png)

![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)

![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)